molecular formula C13H15N3OS2 B5006549 N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]benzamide

N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]benzamide

Katalognummer B5006549
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: WULRARBWSBHVGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]benzamide, also known as BTB-1, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the thiadiazole family and has been found to possess a wide range of biochemical and physiological effects. In

Wirkmechanismus

The mechanism of action of N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]benzamide involves its ability to bind to the BTB domain of Keap1. This binding disrupts the Keap1-Nrf2 interaction, leading to the activation of the Nrf2 pathway. The Nrf2 pathway is a key regulator of cellular antioxidant and detoxification responses. Activation of this pathway by this compound leads to increased expression of genes involved in antioxidant and detoxification processes.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its ability to activate the Nrf2 pathway, this compound has been found to inhibit the growth of cancer cells. This compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments is its selectivity for the Keap1-Nrf2 interaction. This selectivity allows for the specific activation of the Nrf2 pathway without affecting other cellular processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]benzamide. One area of interest is the development of more potent and selective inhibitors of the Keap1-Nrf2 interaction. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of cancer, inflammation, and oxidative stress-related diseases. Finally, future research could explore the use of this compound in combination with other compounds to enhance its therapeutic effects.
Conclusion
In conclusion, this compound, or this compound, is a promising compound with a wide range of potential scientific research applications. Its ability to selectively inhibit the Keap1-Nrf2 interaction makes it a valuable tool for studying the Nrf2 pathway and its role in cellular antioxidant and detoxification responses. While there are some limitations to working with this compound, its potential benefits make it an exciting area of research for the future.

Synthesemethoden

The synthesis of N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]benzamide involves the reaction of 2-amino-5-butylthio-1,3,4-thiadiazole with benzoyl chloride in the presence of a base. This reaction leads to the formation of this compound. The purity and yield of the final product can be improved by recrystallization.

Wissenschaftliche Forschungsanwendungen

N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]benzamide has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a selective inhibitor of protein-protein interactions. This compound has been found to bind to the BTB domain of Kelch-like ECH-associated protein 1 (Keap1), which is a key regulator of the antioxidant response pathway. By inhibiting the Keap1-Nrf2 interaction, this compound can activate the Nrf2 pathway, leading to increased expression of antioxidant and detoxification genes.

Eigenschaften

IUPAC Name

N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-2-3-9-18-13-16-15-12(19-13)14-11(17)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULRARBWSBHVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.